molecular formula C8H7N3OS B13119308 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13119308
M. Wt: 193.23 g/mol
InChI Key: XITZMAGEYZMBHE-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to optimize the yield and reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using similar reaction conditions as in laboratory settings, with adjustments to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6/h2-4H,1H3,(H,9,10,11,12)

InChI Key

XITZMAGEYZMBHE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=O)N1

Origin of Product

United States

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